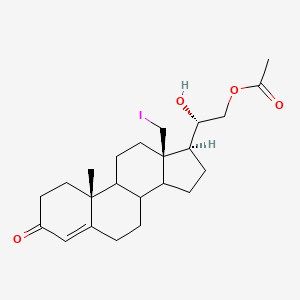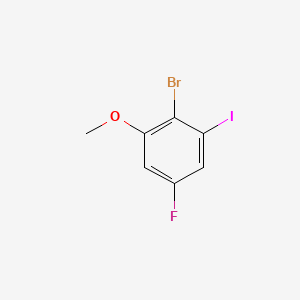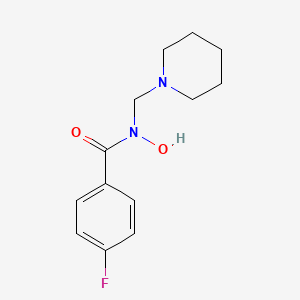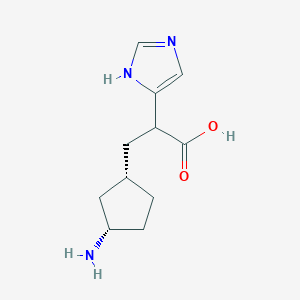
Ethyl L-(alpha-Methylbenzylimino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl L-(alpha-Methylbenzylimino)acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant aromas and are widely used in various industries, including pharmaceuticals, fragrances, and food additives. This particular compound is notable for its unique structure, which includes an ethyl group, a methylbenzyl group, and an imino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl L-(alpha-Methylbenzylimino)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetate with alpha-methylbenzylamine under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to proceed efficiently. The reaction is carried out at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch reactors. The reactants are mixed in precise proportions, and the reaction is monitored closely to maintain optimal conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl L-(alpha-Methylbenzylimino)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The imino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, using reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl L-(alpha-Methylbenzylimino)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of Ethyl L-(alpha-Methylbenzylimino)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active intermediates that interact with biological molecules. The imino group can form hydrogen bonds and participate in nucleophilic reactions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester used as a solvent and in the production of various chemicals.
Methylbenzylamine: An amine used in organic synthesis and as a precursor for pharmaceuticals.
Benzyl acetate: An ester with a pleasant aroma, used in fragrances and flavoring agents.
Uniqueness
Ethyl L-(alpha-Methylbenzylimino)acetate is unique due to its combination of an ester and an imino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
37662-06-9 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
ethyl 2-[(1S)-1-phenylethyl]iminoacetate |
InChI |
InChI=1S/C12H15NO2/c1-3-15-12(14)9-13-10(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3/t10-/m0/s1 |
Clave InChI |
VHFZIBNRJPBOBX-JTQLQIEISA-N |
SMILES isomérico |
CCOC(=O)C=N[C@@H](C)C1=CC=CC=C1 |
SMILES canónico |
CCOC(=O)C=NC(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,8S,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8S,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol](/img/structure/B13424387.png)




![5,6-Difluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B13424422.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13424433.png)
![N-[(1R)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424438.png)



![N-(2-aminoethyl)-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]phenoxy]acetamide](/img/structure/B13424457.png)


